REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:11]([C:17]([O:19][CH3:20])=[O:18])#[C:12][C:13]([O:15][CH3:16])=[O:14]>CO>[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH:8][C:12](=[CH:11][C:17]([O:19][CH3:20])=[O:18])[C:13]([O:15][CH3:16])=[O:14])=[CH:6][CH:5]=1)([O-:3])=[O:2]
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Name
|
|
Quantity
|
6.91 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(N)C=C1
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Name
|
|
Quantity
|
7.82 g
|
Type
|
reactant
|
Smiles
|
C(#CC(=O)OC)C(=O)OC
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
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CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
under heating for 24.5 hr
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Duration
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24.5 h
|
Type
|
WAIT
|
Details
|
to stand for a day
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Type
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FILTRATION
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Details
|
The resulting crystals were collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NC(C(=O)OC)=CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.43 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |